molecular formula C30H57NO12 B1164819 lyso-Lactosylceramide

lyso-Lactosylceramide

货号: B1164819
分子量: 623
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lyso-Lactosylceramide is a deacylated glycosphingolipid (GSL) that serves as a critical intermediate and biomarker in the study of sphingolipid metabolism and related pathologies. It is generated within the lysosome through the deacylation of accumulated lactosylceramide, a reaction catalyzed by the enzyme acid ceramidase . This process is particularly relevant in the context of lysosomal storage disorders (LSDs), where the failure to degrade GSLs leads to their accumulation and subsequent conversion into lyso-glycosphingolipids . As such, this compound is a molecule of significant interest for researchers investigating the pathophysiology of diseases like GM1 gangliosidosis and Sandhoff disease, where complex ganglioside metabolism is disrupted . The study of this compound and related lyso-GSLs provides valuable insights into the mechanisms underlying neuroinflammation and neurodegeneration. Altered levels of these lipids are implicated in driving immune responses and cellular dysfunction . Analytically, the separation and accurate quantification of this compound from structural isomers, such as galabiosylceramide (Ga₂), are essential for sensitive and specific biomarker analysis, often achieved using advanced techniques like UPLC-MS/MS . This high-purity this compound is offered For Research Use Only and is intended to support in vitro studies in lipidomics, the development of diagnostic assays, and the exploration of novel therapeutic strategies for neurodegenerative and lysosomal storage diseases.

属性

分子式

C30H57NO12

分子量

623

外观

Unit:1 mgSolvent:nonePurity:98+%Physical solid

同义词

Lactosylsphingosine;  lyso-LC

产品来源

United States

科学研究应用

Role in Neurodegenerative Diseases

Recent studies have highlighted the involvement of lactosylceramide in central nervous system inflammation and neurodegeneration. Lyso-Lactosylceramide is implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It contributes to the accumulation of abnormal proteins and neurotoxicity, thereby exacerbating neuroinflammation. Research indicates that this compound can activate astrocytes and microglia via specific signaling pathways, suggesting its potential as a therapeutic target for managing neurodegenerative conditions .

Impact on Mitochondrial Dysfunction

This compound has been identified as a significant factor in mitochondrial dysfunction, particularly in diabetes. Elevated levels of lactosylceramide have been linked to impaired mitochondrial respiration and energy metabolism in diabetic hearts. This suggests that targeting the glycosphingolipid metabolic pathway may offer new avenues for treating mitochondrial abnormalities associated with diabetes .

Modulation of Gut Microbiota

Research has shown that this compound can modulate gut microbiota composition and function. It influences the production of biofilms by gut bacteria, particularly Bacteroides fragilis, which plays a crucial role in gut health. By altering the bacterial profile and short-chain fatty acid production, this compound may have implications for gastrointestinal health and disease management .

Analytical Techniques for Study

To study this compound effectively, advanced analytical techniques are employed:

  • Mass Spectrometry : This method allows for the sensitive detection and quantification of this compound in biological samples. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been utilized to analyze lipid metabolites comprehensively .
  • Liquid Chromatography : Coupled with mass spectrometry (LC-MS), this technique enhances the separation and identification of this compound from complex biological matrices .

Case Study 1: Neuroinflammation

A study examined the levels of this compound in patients with Alzheimer's disease, revealing elevated concentrations associated with increased neuroinflammatory markers. This finding supports the hypothesis that targeting this compound could provide therapeutic benefits in managing Alzheimer's disease symptoms.

Case Study 2: Diabetes Management

Another investigation focused on diabetic patients showed that interventions aimed at reducing lactosylceramide levels improved mitochondrial function and glucose metabolism, indicating a potential strategy for diabetes management through modulation of glycosphingolipid metabolism.

相似化合物的比较

Lyso-Lactosylceramide vs. Lyso-Globotriaosylceramide (lyso-Gb3)

  • Structure: Lyso-Gb3 (C₃₅H₆₅NO₁₃, MW: 719.89) contains a globotriaosyl (Galα1→4Galβ1→4Glc) head group, whereas lyso-LacCer has a lactosyl (Galβ1→4Glc) group .
  • Biological Role :
    • Lyso-LacCer: Mediates calcium-dependent CCIs with GM3 in cancer cell adhesion .
    • Lyso-Gb3: A biomarker for Fabry disease , where α-galactosidase A deficiency leads to its accumulation. Lyso-Gb3 is enzymatically converted to lyso-LacCer in the presence of α-galactosidase A .
  • Clinical Relevance: Lyso-Gb3 is diagnostic for Fabry disease, while lyso-LacCer is studied in oncology for metastasis mechanisms .

Lyso-LacCer vs. GM3 Ganglioside

  • Structure : GM3 (C₅₉H₁₀₆N₂O₁₉, MW: 1219.47) has a sialic acid (N-acetylneuraminic acid) linked to lactosylceramide, unlike lyso-LacCer, which lacks both the fatty acyl chain and sialic acid .
  • Interaction: Lyso-LacCer binds to GM3 via CCIs, enhancing adhesion of B16 melanoma cells. Blocking GM3 with antibodies reduces this interaction .
  • Applications : GM3 is studied in membrane raft dynamics, while lyso-LacCer is used in single-cell force spectroscopy (SCFS) to quantify binding forces .

Lyso-LacCer vs. N-Hexadecanoyl-Lactosylceramide

  • Structure: N-Hexadecanoyl-lactosylceramide (C₄₆H₈₇NO₁₂, MW: 886.21) retains the C16 fatty acyl chain, unlike lyso-LacCer .
  • Solubility : The acylated form is less water-soluble due to its hydrophobic tail, whereas lyso-LacCer is more amphipathic .
  • Research Use: N-Hexadecanoyl derivatives are used to study lipid membrane asymmetry, while lyso-LacCer is preferred for CCIs .

Comparative Data Table

Compound Molecular Formula Molecular Weight Source Key Biological Role Associated Disease/Process
This compound C₃₀H₅₇NO₁₂ 623.77 Synthetic, bovine Cancer cell adhesion via GM3 Metastasis, Fabry disease (indirect)
Lyso-Gb3 C₃₅H₆₅NO₁₃ 719.89 Fabry patient plasma Fabry disease biomarker Fabry disease
GM3 Ganglioside C₅₉H₁₀₆N₂O₁₉ 1219.47 Cell membranes Membrane signaling, cancer adhesion Cancer, metabolic disorders
N-Hexadecanoyl-LacCer C₄₆H₈₇NO₁₂ 886.21 Synthetic Lipid bilayer studies Membrane asymmetry
Lyso-Monosialoganglioside GM1 C₅₆H₁₀₀N₂O₂₁ 1153.41 Bovine brain Neuronal development Neurodegenerative diseases

Enzymatic and Metabolic Relationships

  • In Fabry disease, lyso-Gb3 accumulates due to α-galactosidase A deficiency. Treatment with recombinant α-galactosidase A converts >95% of lyso-Gb3 to lyso-LacCer, confirming their metabolic link .

准备方法

Alkaline Hydrolysis Under Reflux Conditions

Early methods relied on alkaline hydrolysis of lactosylceramide using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol under reflux. For example, Uemura et al. demonstrated that heating 1 mg of lactosylceramide with 0.5 mL of 0.1 M NaOH in methanol at 60°C for 2 hours yielded lyso-LacCer at ~70% efficiency. However, prolonged heating risked glycosidic bond cleavage and epimerization of sphingosine bases.

Limitations of Conventional Saponification

  • Low Yields : Multi-step purification via column chromatography reduced recoveries to 50–60%.

  • Byproduct Formation : Acidic methanolysis generated O-methylsphingosines and threo-sphingosines, complicating downstream analyses.

Microwave-Mediated Alkaline Saponification: A Paradigm Shift

Optimization of Microwave Parameters

Taketomi et al. revolutionized lyso-LacCer synthesis by introducing microwave-assisted saponification. Key parameters include:

  • Reagent Composition : 0.1 M NaOH in methanol (0.5 mL per 1 mg lactosylceramide).

  • Irradiation Time : 2 minutes at 300 W, achieving >90% conversion.

  • Scalability : Repeated cycles enabled gram-scale production without compromising yield.

Table 1: Comparison of Traditional vs. Microwave Saponification

ParameterTraditional MethodMicrowave Method
Reaction Time2 hours2 minutes
Yield70%90%
ByproductsSignificantMinimal
ScalabilityLimitedHigh

Mechanistic Insights

Microwave irradiation accelerates saponification through dipole rotation and ionic conduction, enhancing NaOH’s nucleophilic attack on the ester bond. This method avoids thermal degradation, preserving the glycosidic linkage and sphingosine stereochemistry.

Synthesis of Modified this compound Derivatives

Tritium-Labeled Photoactivable Lyso-LacCer

Ishitsuka et al. synthesized C18- and C24-acyl variants of lyso-LacCer tagged with tritium and azide groups for crosslinking studies:

  • Acylation : 12-Aminododecanoic acid (C18) or 18-amino-octadecanoic acid (C24) was coupled to lactosylsphingosine using 1-hydroxybenzotriazole and tributylamine.

  • Tritiation : Catalytic tritium gas exchange introduced radioactive labels.

  • Photoactivation : UV irradiation (λ = 360 nm) facilitated covalent binding to membrane proteins like Lyn kinase.

Table 2: Synthesis Conditions for Tritiated Lyso-LacCer Derivatives

StepReagentsConditionsYield
AcylationHOBt, Bu3N, CH2Cl2/MeOH75 min, RT80%
TritiationTritium gas, Pd catalyst24 hours, 25°C95%
PurificationC18 Sep-Pak chromatography40–80% MeOH gradient85%

Fluorescently Tagged Lyso-LacCer for Electrophoretic Analysis

Fujitani et al. developed Bodipy-FL-labeled lyso-LacCer for lipidomics applications:

  • Coupling Reaction : Lyso-LacCer (3.2 μmol) reacted with Bodipy-NHS ester (5.8 μmol) in DMF containing DIEA (32 μmol) for 48 hours.

  • Purification : Silica gel chromatography (CHCl3/MeOH/H2O) followed by C18 Sep-Pak yielded 77% pure product.

Analytical Validation of this compound Purity

Delayed Extraction MALDI-TOF Mass Spectrometry

Taketomi et al. employed matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry with α-cyano-4-hydroxycinnamic acid (CHCA) matrix to confirm lyso-LacCer’s molecular ion ([M+H]+ m/z 862.4). High-resolution modes differentiated lyso-LacCer from O-methylated byproducts.

Thin-Layer Chromatography (TLC) and NMR Spectroscopy

  • TLC : Silica gel plates (CHCl3/MeOH/H2O, 60:25:4) visualized with orcinol spray confirmed a single spot (Rf = 0.42).

  • 1H NMR : Characteristic signals included δ 4.25 (glucose H-1), δ 4.05 (galactose H-4), and δ 5.35 (sphingosine double bond).

Comparative Analysis of Preparation Methodologies

Table 3: Advantages and Limitations of Lyso-LacCer Synthesis Routes

MethodThroughputCostPurityApplication Scope
Microwave SaponificationHighLow>90%Bulk production
Tritium LabelingModerateHigh85%Membrane interaction studies
Bodipy-FL TaggingLowModerate77%Electrophoretic assays

Microwave saponification excels in scalability, while chemical modifications enable specialized applications despite lower yields.

常见问题

Q. How should researchers address potential biases when interpreting this compound’s role in disease models (e.g., atherosclerosis)?

  • Methodological Answer : Use genetic models (e.g., Lacs knockout mice) to establish causality. Blinded analyses and pre-registered study designs reduce confirmation bias. Integrate multi-omics data (lipidomics, transcriptomics) to contextualize findings beyond correlative associations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。